molecular formula C6H7ClN2O2 B15261561 3-(2-Chloro-1H-imidazol-1-yl)propanoic acid

3-(2-Chloro-1H-imidazol-1-yl)propanoic acid

Cat. No.: B15261561
M. Wt: 174.58 g/mol
InChI Key: IGYXLEABRAYMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-1H-imidazol-1-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorine atom attached to the imidazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-1H-imidazol-1-yl)propanoic acid typically involves the reaction of 2-chloroimidazole with a suitable propanoic acid derivative. One common method includes the use of ethylene glycol and imidazole dissolved in an organic solvent, followed by the addition of an acid catalyst. The reaction is maintained at an appropriate temperature to facilitate the formation of the desired product . The product can be purified through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the imidazole ring.

Scientific Research Applications

3-(2-Chloro-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The chlorine atom and the imidazole ring can participate in binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in 3-(2-Chloro-1H-imidazol-1-yl)propanoic acid makes it unique compared to other imidazole derivatives

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable compound for further study and development.

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

3-(2-chloroimidazol-1-yl)propanoic acid

InChI

InChI=1S/C6H7ClN2O2/c7-6-8-2-4-9(6)3-1-5(10)11/h2,4H,1,3H2,(H,10,11)

InChI Key

IGYXLEABRAYMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)Cl)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.